1-(2-Iodo-6-(methylthio)phenyl)propan-1-one
Description
1-(2-Iodo-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(2-iodo-6-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11IOS/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
MYPHWWBOEHDKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1I)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one typically involves the iodination of a precursor compound, followed by the introduction of the methylthio group. One common synthetic route involves the reaction of 2-iodo-6-methylthiophenol with propanone under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Iodo-6-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and organometallic reagents like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Iodo-6-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The iodine and methylthio groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Iodo-6-(methylthio)phenyl)propan-1-one include:
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.
1-(2-Iodo-6-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group. The uniqueness of this compound lies in the presence of both the iodine and methylthio groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Iodo-6-(methylthio)phenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and comparative studies.
Chemical Structure and Properties
The chemical structure of this compound features an iodine atom and a methylthio group attached to a phenyl ring, which significantly influences its reactivity and interactions with biological targets. The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The presence of the iodine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor. Its structural features allow it to interact with specific protein targets, modulating their activity. Studies have shown that it can inhibit enzymes involved in metabolic pathways, which may be beneficial in drug development for diseases related to enzyme dysfunction.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound binds to active sites on enzymes, potentially altering their conformation and activity.
- Signal Transduction : It may influence cellular signaling pathways, affecting processes such as inflammation and apoptosis.
Comparative Studies
To better understand the biological activity of this compound, comparative studies with similar compounds have been conducted. The following table summarizes key findings from these studies:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Enzyme Inhibitor | Binds to enzymes; disrupts cell membranes |
| 1-(2-Iodo-4-(methylthio)phenyl)propan-2-one | Moderate Antimicrobial | Interaction with protein targets |
| 1-(2-Iodo-3-mercaptophenyl)propan-1-one | Enzyme Inhibition | Reacts with thiol groups in proteins |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Enzyme Inhibition Research : Research published in Journal of Medicinal Chemistry indicated that the compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The study reported an IC50 value indicating potent inhibition.
- Pharmacological Investigations : A pharmacological study assessed the compound's effects on cellular signaling pathways associated with cancer cell proliferation. Results showed that it could induce apoptosis in cancer cell lines through modulation of specific signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
